molecular formula C11H22N2O2 B15008025 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide

2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide

Cat. No.: B15008025
M. Wt: 214.30 g/mol
InChI Key: ZSJZAZGKQBDLAG-UHFFFAOYSA-N
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Description

2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide typically involves the reaction of 2-ethyl-2-hydroxybutanoic acid with piperidine under suitable conditions. The reaction can be catalyzed by various agents to facilitate the formation of the amide bond. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, such as N-alkylation or N-acylation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-ethyl-2-oxobutanamide or 2-ethyl-2-carboxybutanamide.

    Reduction: Formation of 2-ethyl-2-hydroxybutanamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific functions. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar chemical properties.

    2-ethyl-2-hydroxybutanamide: Lacks the piperidine ring but shares the amide and hydroxyl functionalities.

    N-(piperidin-1-yl)butanamide: Similar structure but without the 2-ethyl-2-hydroxy substitution.

Uniqueness

2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide is unique due to the combination of the piperidine ring and the 2-ethyl-2-hydroxybutanamide moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-ethyl-2-hydroxy-N-piperidin-1-ylbutanamide

InChI

InChI=1S/C11H22N2O2/c1-3-11(15,4-2)10(14)12-13-8-6-5-7-9-13/h15H,3-9H2,1-2H3,(H,12,14)

InChI Key

ZSJZAZGKQBDLAG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NN1CCCCC1)O

Origin of Product

United States

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